molecular formula C4H5N3O B034894 6-amino-1H-pyrimidin-2-one CAS No. 107646-83-3

6-amino-1H-pyrimidin-2-one

Cat. No.: B034894
CAS No.: 107646-83-3
M. Wt: 111.1 g/mol
InChI Key: OPTASPLRGRRNAP-UHFFFAOYSA-N
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Description

Cytosine is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells. It is one of the four main nucleotide bases found in DNA and RNA, along with adenine, guanine, and thymine (or uracil in RNA). Cytosine forms a base pair with guanine through three hydrogen bonds, contributing to the stability of the DNA molecule .

Mechanism of Action

Cytosine exerts its effects primarily through its incorporation into DNA and RNA, where it pairs with guanine to form stable base pairs. In the case of cytarabine, a cytosine derivative used in chemotherapy, the compound is metabolized into its active triphosphate form, which inhibits DNA polymerase and DNA repair, leading to cell death .

Comparison with Similar Compounds

Cytosine is similar to other pyrimidine bases, such as thymine and uracil. it is unique in its ability to form three hydrogen bonds with guanine, compared to the two hydrogen bonds formed between adenine and thymine (or uracil in RNA). This makes cytosine-guanine pairs more stable and crucial for the structural integrity of DNA . Other similar compounds include:

Cytosine’s unique properties and its role in genetic material make it a vital component in various biological and chemical processes.

Properties

IUPAC Name

6-amino-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTASPLRGRRNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3O
Record name cytosine
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Related CAS

52685-04-8, 26297-64-3
Record name Polycytosine
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Record name 2(1H)-Pyrimidinone, 4-amino-, dimer
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DSSTOX Substance ID

DTXSID4044456
Record name Cytosine
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Molecular Weight

111.10 g/mol
Source PubChem
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Physical Description

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Cytosine
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Solubility

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL
Record name SID56322619
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Vapor Pressure

0.00109 [mmHg]
Record name Cytosine
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CAS No.

71-30-7
Record name Cytosine
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Record name 2(1H)-Pyrimidinone, 6-amino-
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Record name CYTOSINE
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Record name Cytosine
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Melting Point

> 300 °C
Record name Cytosine
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URL http://www.hmdb.ca/metabolites/HMDB0000630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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